3,9-Acridinediamine, N9-(4-aminophenyl)-
Overview
Description
3,9-Acridinediamine, N9-(4-aminophenyl)- is a heterocyclic compound with nitrogen hetero-atoms. It has the molecular formula C₁₉H₁₆N₄ and a molecular weight of 300.35700 g/mol . This compound is known for its unique structure, which includes an acridine core substituted with an aminophenyl group at the N9 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Acridinediamine, N9-(4-aminophenyl)- typically involves the reaction of acridine derivatives with aminophenyl compounds under controlled conditions. One common method includes the use of a condensation reaction between 3,9-diaminoacridine and 4-nitroaniline, followed by reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation and reduction reactions, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3,9-Acridinediamine, N9-(4-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Modified amino derivatives.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
3,9-Acridinediamine, N9-(4-aminophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism by which 3,9-Acridinediamine, N9-(4-aminophenyl)- exerts its effects involves interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, disrupting replication and transcription processes. Additionally, it can bind to proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,6-Diaminoacridine: Another acridine derivative with similar structural features but different substitution patterns.
9-Aminoacridine: Lacks the additional amino group at the 3-position, leading to different chemical and biological properties.
Uniqueness
3,9-Acridinediamine, N9-(4-aminophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate with DNA and interact with proteins makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
9-N-(4-aminophenyl)acridine-3,9-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c20-12-5-8-14(9-6-12)22-19-15-3-1-2-4-17(15)23-18-11-13(21)7-10-16(18)19/h1-11H,20-21H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDFYXGJGAULBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)NC4=CC=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226928 | |
Record name | 3,9-Acridinediamine, N9-(4-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76015-21-9 | |
Record name | 3,9-Acridinediamine, N9-(4-aminophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076015219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,9-Acridinediamine, N9-(4-aminophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80226928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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